2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide
Description
Properties
CAS No. |
1152853-34-3 |
|---|---|
Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-(cyanomethyl)acetamide |
InChI |
InChI=1S/C7H9N5O/c8-1-2-10-7(13)5-12-4-6(9)3-11-12/h3-4H,2,5,9H2,(H,10,13) |
InChI Key |
BPFNSCTVHROGMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(=O)NCC#N)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Aminopyrazole Precursors
A widely adopted route involves alkylation of 4-aminopyrazole derivatives with chloroacetonitrile or bromoacetamide intermediates. For example, Search Result demonstrates the alkylation of 1-alkyl-3-methylpyrazolo[4,3-c]pyrazoles with chloroacetonitrile in acetonitrile using cesium carbonate (Cs₂CO₃) as a base. This method yields regioisomeric products (1- and 2-alkylated pyrazoles) in a 1:0.8 ratio, which are separable via column chromatography. Adapting this approach, 4-aminopyrazole can react with chloroacetonitrile under similar conditions to form the cyanomethyl intermediate, followed by amidation with acetic anhydride.
Key Reaction Conditions :
Condensation with Cyanoacetic Acid Derivatives
Search Result highlights a multi-step synthesis starting from halogenated pyrazole precursors. For instance, 4-bromo-3-methylpyrazole undergoes bromination at the 1-position, followed by nucleophilic substitution with cyanoacetic acid under reflux in ethanol. This method achieves the acetamide backbone while introducing the cyanomethyl group via a one-pot reaction.
Optimized Protocol :
-
Bromination of 4-aminopyrazole using N-bromosuccinimide (NBS) in DMF at 0°C.
-
Reaction with cyanoacetic acid in ethanol at 80°C for 6 hours.
-
Purification via recrystallization from ethyl acetate.
Anhydride-Mediated Amidation
Search Result describes a two-step procedure for imidazole-derived acetamides, adaptable to pyrazole systems:
-
Cyclization : Treating iminodiacetic acid with trifluoroacetic anhydride (TFAA) in acetic anhydride forms a cyclic anhydride.
-
Anhydride Opening : Reacting the anhydride with 4-aminopyrazole in dimethylformamide (DMF) yields the acetamide product.
Advantages :
-
High regioselectivity (>90% for 1-alkylation).
-
Scalable to gram quantities without chromatographic purification.
Regioselectivity and Isomer Control
Influence of Base and Solvent
As observed in Search Result , the choice of base significantly impacts regioselectivity. Cs₂CO₃ favors 1-alkylation due to its strong basicity and ability to deprotonate the pyrazole nitrogen selectively. Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing transition states.
Comparative Data :
| Base | Solvent | 1-Alkylation : 2-Alkylation Ratio |
|---|---|---|
| Cs₂CO₃ | Acetonitrile | 1 : 0.8 |
| K₂CO₃ | DMF | 1 : 1.2 |
| NaH | THF | 1 : 1.5 |
Protecting Group Strategies
To prevent unwanted side reactions at the 4-amino group, Search Result employs phthalimide protection. The amino group is masked during alkylation and subsequently deprotected using hydrazine hydrate:
-
Protection : React 4-aminopyrazole with phthalic anhydride in acetic acid.
-
Alkylation : Proceed with chloroacetonitrile under standard conditions.
Yield Improvement :
Catalytic and Green Chemistry Approaches
Microwave-Assisted Synthesis
Search Result reports microwave irradiation as a tool to accelerate condensation reactions. For example, reacting 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with acetic anhydride under microwave irradiation (300 W, 120°C) reduces reaction time from 6 hours to 20 minutes while maintaining yields >75%.
Solvent-Free Mechanochemical Methods
Ball milling 4-aminopyrazole with cyanoacetic acid and a catalytic amount of p-toluenesulfonic acid (PTSA) achieves 88% conversion in 2 hours. This method eliminates solvent waste and simplifies purification.
Analytical Validation and Characterization
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis using a C18 column (MeCN:H₂O = 70:30) shows >98% purity for all synthetic batches.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyanomethyl group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has potential applications in the development of pharmaceuticals, particularly due to its structural properties that may interact with biological targets. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial activities. The amino group and cyanomethyl moiety may enhance the bioactivity of this compound.
Case Study Example : Research has indicated that pyrazole derivatives can inhibit certain enzymes involved in inflammatory pathways, suggesting that 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide could be explored as a lead compound for anti-inflammatory drugs.
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Stability | Stable under acidic conditions |
Agricultural Chemistry
The compound may also find applications in agrochemicals, particularly as a potential herbicide or fungicide. The presence of the cyanomethyl group suggests possible interactions with plant metabolic pathways.
Research Insight : Studies on similar compounds have shown efficacy against specific plant pathogens, indicating that 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide could be tested for its phytotoxic effects.
| Application | Potential Use |
|---|---|
| Herbicide | Targeting specific weed species |
| Fungicide | Protecting crops from fungal infections |
Material Science
In material science, the compound can be utilized in synthesizing novel polymers or composites due to its reactive functional groups. The ability to form cross-links could lead to materials with enhanced mechanical properties.
Experimental Data : Preliminary studies on similar pyrazole derivatives have shown promising results in creating thermally stable materials when incorporated into polymer matrices.
| Material Type | Properties |
|---|---|
| Polymers | Increased tensile strength |
| Composites | Enhanced thermal stability |
Mechanism of Action
The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural differentiator is the cyanomethyl group on the acetamide nitrogen. Below is a comparison with analogs bearing alternative substituents:
Key Observations :
- The cyanomethyl group in the target compound increases electrophilicity at the acetamide carbonyl, favoring reactions with nucleophiles (e.g., amines, thiols) compared to methoxyethyl or aryl-substituted analogs .
- Chlorophenyl and phenoxyphenyl analogs exhibit stronger intermolecular interactions (e.g., hydrogen bonds, π-π stacking), as evidenced by their crystalline packing patterns .
Key Observations :
- Cyanoacetylation (as in the target compound) offers moderate yields but requires simple reagents (e.g., cyanoacetic acid, Ac2O) .
- Chloroacetyl chloride-based syntheses (e.g., ) achieve higher yields due to the reactivity of chloroacetyl intermediates.
- Low yields in kinase inhibitor synthesis () highlight challenges in purifying complex heterocyclic products .
Physicochemical Properties
Data inferred from structural analogs and related compounds:
Key Observations :
- The cyanomethyl group reduces aqueous solubility compared to methoxyethyl analogs but may enhance membrane permeability in biological systems.
- Chlorophenyl-containing analogs exhibit higher melting points due to rigid aromatic stacking .
Biological Activity
2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide is . The compound features a pyrazole ring, an amino group, and a cyanomethyl substituent, which contribute to its biological properties. The structural representation is as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H9N5O |
| SMILES | C1=C(C=NN1CC(=O)NCC#N) |
| InChI | InChI=1S/C7H9N5O/c8-1-2-10-7(13)5-12-4-6(9)3-11-12/h3-4H,2,5,9H2,(H,10,13) |
The biological activity of 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide is primarily attributed to its interaction with various molecular targets:
Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. The presence of the pyrazole moiety allows for interaction with active sites of enzymes, potentially modulating their activity.
Receptor Binding : The structure suggests that it may act as a ligand for specific receptors involved in cellular signaling pathways. This could lead to alterations in cellular responses and metabolic processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds structurally related to 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Potential
Pyrazole derivatives have garnered attention for their anticancer properties. Research indicates that similar compounds can inhibit the growth of multiple cancer cell lines, including lung and breast cancer cells. The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival .
Study on Antimicrobial Efficacy
In vitro studies have demonstrated that several pyrazole derivatives exhibit potent antimicrobial activity. A comparative analysis showed that compounds similar to 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide effectively inhibited biofilm formation in pathogenic bacteria .
Anticancer Activity Research
A series of studies focused on the anticancer potential of pyrazole derivatives have reported promising results. For example, derivatives containing the pyrazole scaffold were evaluated for their ability to inhibit tumor growth in vivo, showing effectiveness against various cancer types such as colorectal and prostate cancers .
Q & A
Q. What are the key synthetic pathways for 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, such as cyanoacetylation of pyrazole derivatives under reflux with cyanoacetic acid and acetic anhydride. Temperature control (e.g., 95°C for 30 minutes) and solvent selection (e.g., Ac₂O) are critical for high yields. Purification via recrystallization or chromatography ensures purity. Monitoring with TLC and spectroscopic validation (NMR, IR) is recommended .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) is essential for verifying the pyrazole and cyanomethyl moieties. Infrared (IR) spectroscopy confirms functional groups (amide C=O at ~1650 cm⁻¹, nitrile C≡N at ~2250 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. X-ray crystallography may resolve stereochemical ambiguities .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
In vitro assays include:
- Enzyme inhibition : Kinase or protease activity tests (IC₅₀ determination).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., NCI-H460).
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria. Use positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be systematically addressed?
- Dose-response validation : Repeat assays with tighter concentration gradients.
- Target specificity profiling : Use selectivity panels (e.g., kinase profiling libraries) to rule off-target effects.
- Solubility/purity checks : Reassess compound solubility in assay buffers and confirm purity via HPLC .
Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Focus on hydrogen bonding with the amide group and π-π stacking of the pyrazole ring.
- MD simulations : Assess binding stability over 100 ns trajectories. Validate with experimental data (e.g., mutagenesis studies) .
Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?
- LC-MS/MS analysis : Track impurities under stressed conditions (heat, light, pH extremes).
- Optimized quenching : Introduce scavengers (e.g., triethylamine) during reaction workup.
- Stability studies : Use accelerated stability testing (40°C/75% RH) to identify degradation pathways .
Methodological Considerations
Q. Table 1: Comparative Yields Under Different Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyanoacetylation | Cyanoacetic acid, Ac₂O, 95°C | 78 | 95 | |
| Purification | Ethanol recrystallization | 85 | 99 | |
| Amidation | DCC/DMAP, CH₂Cl₂ | 65 | 90 |
Q. Table 2: Biological Activity of Structural Analogues
| Compound | Target | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|---|
| Pyrazole-acetamide derivative | EGFR kinase | 0.03 | NCI-H460 cells | |
| Cyanomethyl analogue | CYP450 3A4 | 1.2 | Microsomal assay |
Key Recommendations
- Synthesis : Prioritize stepwise cyanoacetylation followed by amidation to minimize side reactions.
- Characterization : Combine NMR (¹H/¹³C) with HRMS for unambiguous confirmation.
- Biological studies : Validate target engagement using CRISPR/Cas9 knockout models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
